molecular formula C24H21ClN2 B2495497 1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 321433-08-3

1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2495497
CAS No.: 321433-08-3
M. Wt: 372.9
InChI Key: DFNPOFPUTAASIC-JLHYYAGUSA-N
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Description

1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C24H21ClN2 and its molecular weight is 372.9. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been the subject of extensive research due to their diverse chemical and biological properties. These compounds are recognized for their broad spectrum of pharmacological activities, attributable to the benzimidazole core, a bicyclic structure consisting of fused benzene and imidazole rings. This core structure is prevalent in various biologically active molecules and pharmaceutical agents, highlighting its significance in medicinal chemistry.

A comprehensive review highlights the therapeutic potential of benzimidazole derivatives, emphasizing their role in the discovery and development of drugs with significant biological activity. These derivatives have shown promise in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant applications, underscoring their versatility as a scaffold for new therapeutic compounds. The review underscores the urgent need for continued research into the synthesis and application of benzimidazole-derived compounds across different diseases, aiming to unlock new opportunities for medicinal chemistry advancements R. Babbar, Swikriti, S. Arora, 2020.

Synthesis and Application in Antitumor Activity

Benzimidazole derivatives have also been extensively reviewed for their antitumor activity. The structure-activity relationship of these compounds is crucial for designing new derivatives with enhanced anticancer properties. Research indicates that benzimidazole derivatives can act through various mechanisms, such as DNA intercalation, as alkylating agents, topoisomerase inhibitors, dihydrofolate reductase (DHFR) enzymes, and tubulin inhibitors. This versatility is partly due to the ability to modify the benzimidazole core with different substituents, which can significantly affect the compound's biological activity and specificity towards cancer cells. The review provides a comprehensive overview of benzimidazole derivatives as anticancer agents, offering insights into future directions for developing targeted therapies M. J. Akhtar et al., 2019.

Role in Optoelectronic Materials

Beyond their biological applications, benzimidazole derivatives have found utility in the field of optoelectronics. The incorporation of benzimidazole and related heterocyclic compounds into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are of interest for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent sensors. The review discusses the significance of these heterocycles in developing materials with desirable electroluminescent properties, highlighting the potential for benzimidazole derivatives to contribute to advancements in electronic and photonic technologies G. Lipunova et al., 2018.

Mechanism of Action

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The presence of a chlorine atom suggests potential toxicity, and the compound could be harmful if ingested, inhaled, or in contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure, it could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2/c1-17-14-22-23(15-18(17)2)27(16-20-8-11-21(25)12-9-20)24(26-22)13-10-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPOFPUTAASIC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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